molecular formula C8H10BrClFNO B13548007 2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride CAS No. 2825006-74-2

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride

Cat. No.: B13548007
CAS No.: 2825006-74-2
M. Wt: 270.52 g/mol
InChI Key: ACZWWLCQUIXIHS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C8H9BrFN·HCl It is a derivative of phenoxyethanamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride typically involves the reaction of 4-bromo-2-fluorophenol with ethylene oxide to form 2-(4-bromo-2-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(4-bromo-2-fluorophenoxy)ethan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

CAS No.

2825006-74-2

Molecular Formula

C8H10BrClFNO

Molecular Weight

270.52 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrFNO.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H

InChI Key

ACZWWLCQUIXIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCN.Cl

Origin of Product

United States

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